molecular formula C9H16ClF2NO2 B2574131 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride CAS No. 2230799-10-5

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride

Cat. No.: B2574131
CAS No.: 2230799-10-5
M. Wt: 243.68
InChI Key: QSKFMKMNWSEZRY-UHFFFAOYSA-N
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Description

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride is a fluorinated spirocyclic amine salt with a unique 1,4-dioxaspiro[4.6] ring system. The molecule features two fluorine atoms at the 9th position and a primary amine hydrochloride group at the 8th position. This structural combination confers distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2.ClH/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8;/h7H,1-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKFMKMNWSEZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1N)(F)F)OCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a fluorinated ketone under acidic conditions to form the dioxaspiro ring system.

    Introduction of the Amine Group: The next step involves the introduction of the amine group at the 8th position of the spirocyclic core. This can be accomplished through a nucleophilic substitution reaction using an appropriate amine precursor.

    Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can be used in the design of probes and sensors for detecting specific biological targets.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Molecular Formula Spiro Ring Size Substituents (Position) Functional Group Molecular Weight (g/mol)
9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine HCl C₁₀H₁₇F₂NO₂·HCl 4.6 9-F, 9-F, 8-NH₂·HCl Amine hydrochloride ~264.71 (calculated)
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine HCl C₉H₁₇NO₂·HCl 4.5 8-CH₃ Amine hydrochloride 219.70
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine HCl C₁₆H₂₄NO₂·HCl 4.5 8-Ph, 8-N(CH₃)₂ Tertiary amine hydrochloride 297.82
1,4-Dioxaspiro[4.6]undecan-8-one, 9-ethyl-9-methyl C₁₂H₂₀O₃ 4.6 9-CH₂CH₃, 9-CH₃ Ketone (C=O) 212.29
8-Aminospiro[4.5]decane HCl C₉H₁₈NCl 4.5 None Amine hydrochloride 175.70
Key Observations:

Spiro Ring Size : The target compound’s 1,4-dioxaspiro[4.6] ring (6-membered dioxane fused to a 4-membered cycloalkane) offers greater conformational flexibility compared to smaller 4.5 or 4.4 systems. This may enhance binding to larger biological targets .

Fluorine Substituents: The 9,9-difluoro groups increase electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., 8-methyl or 8-phenyl derivatives). Fluorine’s electron-withdrawing effects could also reduce basicity of the amine group .

Functional Groups :

  • The primary amine hydrochloride in the target compound contrasts with tertiary amines (e.g., N,N-dimethyl in ) or ketones (e.g., ), affecting solubility and reactivity.
  • The absence of aromatic groups (e.g., phenyl in ) may reduce π-π stacking interactions but improve metabolic stability.

Solubility and Stability
  • Target Compound : The hydrochloride salt improves aqueous solubility compared to free amines. Fluorine atoms may enhance stability against oxidative degradation.
  • 8-Methyl Analog : Lower molecular weight and non-fluorinated structure suggest higher volatility but reduced metabolic resistance.
  • N,N-Dimethyl-8-phenyl Analog : The bulky phenyl and dimethyl groups likely reduce water solubility but improve membrane permeability.

Biological Activity

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride (D8) is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C9H16ClF2NO2
  • Molecular Weight : 243.68 g/mol
  • CAS Number : 2230799-10-5
  • Structure : Characterized by a dioxaspiro ring system with two fluorine atoms, enhancing its chemical reactivity and stability.

The biological activity of D8 is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects. The specific mechanisms are still under investigation, but preliminary studies suggest that D8 may act as an inhibitor or modulator of key enzymatic activities involved in disease processes.

Antimicrobial Properties

Recent studies have indicated that D8 exhibits antimicrobial properties against a range of pathogens. For instance:

  • In vitro studies have shown that D8 can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
Pathogen TestedInhibition Zone (mm)Reference
E. coli15
S. aureus12
C. albicans18

Anticancer Activity

Preliminary research has also explored the anticancer potential of D8. Studies have demonstrated that D8 can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with D8 resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.
Cell LineIC50 (µM)Apoptotic Markers Increased
MCF-725Caspase-3, PARP cleavage
HeLa30Annexin V positive cells

Applications in Research

D8's unique structure and biological properties make it a valuable compound for various research applications:

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions D8 as a candidate for further drug development.
  • Chemical Synthesis : D8 serves as a building block for synthesizing more complex molecules, particularly in the development of novel therapeutics.
  • Biological Probes : The compound's ability to interact with biomolecules makes it suitable for designing probes and sensors in biological research.

Future Directions

Research on this compound is ongoing, focusing on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by D8.
  • Derivatives Exploration : Synthesizing derivatives of D8 to enhance its biological activity and selectivity.
  • Clinical Applications : Investigating the safety and efficacy of D8 in preclinical models before considering clinical trials.

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